Dihexyl ether
Description
Historical Context of Ether Chemistry and Relevance to Dihexyl Ether
The history of ethers dates back to the 16th century, with the first synthesis of diethyl ether by Valerius Cordus in 1540. nih.govwikipedia.org However, it wasn't until the 19th century that the structure and synthesis of ethers were more systematically explored. solubilityofthings.comyale.edu The Williamson ether synthesis, developed in 1850, provided a versatile method for preparing a wide range of ethers and remains a cornerstone of ether synthesis today. solubilityofthings.combritannica.commasterorganicchemistry.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. britannica.commasterorganicchemistry.com Another significant method is the acid-catalyzed dehydration of alcohols. solubilityofthings.combritannica.com
While early research focused on simple, short-chain ethers like diethyl ether, which gained fame as an early anesthetic, the study of long-chain ethers like this compound has been more recent. nih.govnumberanalytics.com The principles established for the synthesis of short-chain ethers are fundamentally applicable to their long-chain analogs. For instance, this compound can be prepared by the dehydration of n-hexyl alcohol using sulfuric acid and a Dean-Stark apparatus to remove the water formed during the reaction. prepchem.com
Academic Significance and Research Gaps in this compound Studies
The academic significance of this compound lies in its potential applications and its role as a model compound for understanding the behavior of long-chain ethers. It is used as a solvent in chemical reactions and extractions. cymitquimica.com However, a comprehensive review of the literature reveals significant research gaps. While basic physical and chemical properties are documented, in-depth studies on its reaction kinetics, thermodynamic properties, and potential as a biofuel or in specialized applications are less common. nih.govacs.org Much of the available information is scattered across various databases and safety data sheets, indicating a need for more focused, peer-reviewed research publications. nih.govchemsrc.comfishersci.comsigmaaldrich.com
A notable area of study is the liquid-phase dehydration of 1-hexanol (B41254) to this compound. Research has determined the equilibrium constants for this reaction and its side reactions, providing valuable thermodynamic data. acs.org However, further investigation into optimizing reaction conditions and exploring different catalytic systems could yield more efficient synthesis methods. researchgate.net
Current Research Trends in Long-Chain Ethers
Current research into long-chain ethers is driven by several factors, including the search for renewable fuels and environmentally friendly solvents. researchgate.netsolubilityofthings.com Ethers derived from biomass are being investigated as potential replacements for petroleum-based products. researchgate.net The oxidation reactivity of long-chain ethers is a key area of study, as it relates to their performance as fuels. researchgate.net
Furthermore, the synthesis of functionalized long-chain ethers, such as crown ethers, is an active area of research with applications in areas like ion chromatography and the creation of specialized polymers. iipseries.org The development of new catalytic methods for ether synthesis, including the use of zeolites and other solid acid catalysts, is also a prominent trend. researchgate.net
Defining the Scope of Academic Inquiry for this compound
Based on the existing literature and current research trends, the scope of academic inquiry for this compound can be defined by the following key areas:
Advanced Synthesis and Catalysis: Investigating novel and more efficient catalytic methods for the synthesis of this compound, including the use of solid acid catalysts and biocatalytic routes. researchgate.netgoogle.com
Thermophysical and Thermodynamic Properties: Conducting detailed experimental and computational studies to determine a comprehensive set of thermophysical and thermodynamic properties, such as heat of vaporization and equilibrium constants under various conditions. acs.orgmatweb.commatweb.com
Reaction Kinetics and Mechanisms: Elucidating the kinetics and mechanisms of reactions involving this compound, including its thermal decomposition and oxidation. researchgate.net
Applications as a Biofuel and Solvent: Evaluating the potential of this compound as a biofuel component and characterizing its performance as a solvent in various chemical processes. cymitquimica.comresearchgate.net
Spectroscopic Characterization: Compiling and analyzing detailed spectroscopic data (NMR, IR, Mass Spectrometry) to create a robust and readily accessible reference for the compound. nist.govchemicalbook.comresearchgate.net
By focusing on these areas, the scientific community can fill the existing knowledge gaps and unlock the full potential of this compound and other long-chain ethers.
Detailed Research Findings
Physical and Chemical Properties of this compound
This compound, also known as 1-hexoxyhexane, is a colorless liquid with a mild odor. cymitquimica.comfishersci.com Its fundamental properties have been determined through various experimental and computational methods.
| Property | Value | Source |
| Molecular Formula | C12H26O | cymitquimica.comnih.govnist.gov |
| Molecular Weight | 186.33 g/mol | nih.govchemsrc.comguidechem.com |
| Density | 0.793 g/mL at 25 °C | chemsrc.comsigmaaldrich.com |
| Boiling Point | 228-229 °C | chemsrc.comsigmaaldrich.com |
| Melting Point | -43 °C | chemsrc.comfishersci.com |
| Flash Point | 173 °F (78.3 °C) | chemsrc.comfishersci.com |
| Vapor Pressure | 0.04 mmHg | nih.gov |
| Refractive Index (n20/D) | 1.4204 | chemsrc.comsigmaaldrich.com |
Thermodynamic Properties
Research into the thermodynamics of this compound formation has provided key insights. The liquid-phase dehydration of 1-hexanol to this compound is a slightly exothermic reaction. acs.org
| Thermodynamic Parameter | Value | Source |
| Enthalpy of Reaction (at 298 K) | -(9.5 ± 0.2) kJ·mol−1 | acs.org |
| Standard Formation Enthalpy | -(478.6 ± 0.8) kJ·mol−1 | acs.org |
| Molar Entropy | (517.4 ± 0.5) J·K−1·mol−1 | acs.org |
| Heat of Vaporization | 244.7 J/g | matweb.com |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry (GC-MS): The mass spectrum of this compound shows characteristic fragmentation patterns, with major peaks observed at m/z values of 43 and 85. nih.gov
Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR spectra have been used to confirm the structure of this compound. chemicalbook.comresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST Chemistry WebBook. nist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hexoxyhexane | |
|---|---|---|
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InChI |
InChI=1S/C12H26O/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 | |
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InChI Key |
BPIUIOXAFBGMNB-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCCCCCC | |
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Molecular Formula |
C12H26O | |
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DSSTOX Substance ID |
DTXSID8059421 | |
| Record name | Hexane, 1,1'-oxybis- | |
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Molecular Weight |
186.33 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Hexane, 1,1'-oxybis- | |
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| Record name | Hexyl ether | |
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Vapor Pressure |
0.04 [mmHg] | |
| Record name | Hexyl ether | |
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CAS No. |
112-58-3 | |
| Record name | Dihexyl ether | |
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| Record name | Dihexyl ether | |
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| Record name | Dihexyl ether | |
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| Record name | Hexane, 1,1'-oxybis- | |
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| Record name | Dihexyl ether | |
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| Record name | DIHEXYL ETHER | |
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Advanced Synthetic Methodologies for Dihexyl Ether
Catalytic Dehydration of 1-Hexanol (B41254)
The primary route for synthesizing dihexyl ether is through the bimolecular dehydration of 1-hexanol. ub.eduresearchgate.net This reaction involves the removal of a water molecule from two molecules of 1-hexanol to form the corresponding ether. The reaction is typically carried out in the liquid phase and requires the presence of an acid catalyst to proceed effectively. tdx.cat
Investigation of Acidic Catalysts for Etherification
Solid acid catalysts are of particular interest due to their ease of separation from the reaction mixture and potential for reuse. Among the heterogeneous catalysts studied for this compound synthesis are the ion-exchange resin Amberlyst 70, the perfluorinated sulfonic acid resin Nafion NR50, and the zeolite H-BEA-25. researchgate.net
In a comparative study conducted in a batch reactor at temperatures between 150–190°C, Amberlyst 70 demonstrated the highest conversion and yield of di-n-hexyl ether at 190°C. researchgate.net Nafion NR50, while slightly less active than Amberlyst 70, was found to be the most selective catalyst for this compound formation. researchgate.net Zeolite H-BEA-25 also showed promising results at 190°C. researchgate.net The choice of catalyst can significantly impact the product distribution, with some catalysts favoring ether formation while others may promote the formation of olefin byproducts. researchgate.net For instance, at 463 K, Amberlyst 70 yielded a this compound selectivity of 86.9%, while Nafion NR50 at 423 K showed a selectivity of 97.9%. scispace.com
Table 1: Performance of Heterogeneous Catalysts in 1-Hexanol Dehydration
| Catalyst | Temperature (°C) | 1-Hexanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
|---|---|---|---|---|
| Amberlyst 70 | 190 | High | - | High |
| Nafion NR50 | 150-190 | - | High | - |
| Zeolite H-BEA-25 | 190 | Good | - | Good |
Data sourced from a comparative study in a batch reactor. researchgate.net
The kinetics of the liquid-phase etherification of 1-hexanol to di-n-hexyl ether on Amberlyst 70 have been studied in the temperature range of 423-463 K. ub.edu A key finding is the strong inhibitory effect of water on the reaction rate. ub.edu The reaction is reversible, and as the reaction approaches chemical equilibrium, the selectivity to di-n-hexyl ether tends to decrease while the selectivity to byproducts like olefins and branched ethers increases, albeit slowly. ntnu.no
The equilibrium constants for the liquid-phase dehydration of 1-hexanol to this compound and water have been determined using Amberlyst 70 as the catalyst in the temperature range of 423 to 463 K. acs.org The study also investigated the equilibrium constants for the two primary side reactions: the decomposition of this compound to 1-hexene (B165129) and 1-hexanol, and the isomerization of 1-hexene to 2-hexene (B8810679). acs.org The apparent activation energies for the etherification reaction over Amberlyst 70, Nafion NR50, and H-BEA-25 were found to be in the range of 108–140 kJ/mol. researchgate.net For Amberlyst 70 specifically, a kinetic study determined the activation energy to be 130 kJ/mol. ntnu.no Another study focusing on Amberlyst 70 reported an activation energy of 125 ± 3 kJ/mol based on a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model and 121 ± 3 kJ/mol for a modified Eley-Rideal model. ub.edu
Several reaction parameters significantly influence the conversion of 1-hexanol and the selectivity towards this compound. Temperature is a critical factor; increasing the reaction temperature generally leads to higher 1-hexanol conversion. ub.eduntnu.no However, this often comes at the cost of reduced selectivity to this compound, as higher temperatures can favor the formation of C6 alkenes. ntnu.no For example, with an Amberlyst 70 catalyst, as the temperature increases, the reaction rates increase, but the ether selectivity decreases. researchgate.net
The amount of catalyst used also plays a role. In the alkylation of anisole (B1667542) with 1-hexanol over zeolite H-beta, an increase in the catalyst quantity led to a decrease in the conversion of alcohol to ether. akjournals.com The presence of water, a byproduct of the reaction, has a notable inhibitory effect on the reaction rate. ub.edu The initial reaction rate is not significantly affected by the presence of the ether product, di-n-hexyl ether. ub.edu
Thermodynamic analysis of the liquid-phase dehydration of 1-hexanol to this compound has revealed that the etherification reaction is slightly exothermic. acs.org The enthalpy change of the reaction was determined to be -(9.5 ± 0.2) kJ·mol⁻¹ at 298 K. acs.org In contrast, the decomposition of this compound is an endothermic process, while the isomerization of 1-hexene to 2-hexene is exothermic. acs.org
Based on these thermodynamic studies, the standard formation enthalpy and molar entropy of di-n-hexyl ether have been calculated. The standard formation enthalpy is reported as -(478.6 ± 0.8) kJ·mol⁻¹, and the molar entropy is (517.4 ± 0.5) J·K⁻¹·mol⁻¹. acs.org
Process Intensification in this compound Synthesis
Process intensification aims to develop more efficient, cost-effective, and sustainable chemical processes. In the context of this compound synthesis, reactive distillation (RD) has been explored as a promising technique. researchgate.net RD combines chemical reaction and separation in a single unit, which can shift the reaction equilibrium and improve conversion and selectivity by continuously removing products. The synthesis of n-hexyl acetate, a related process, has shown the presence of 1-hexene and this compound as byproducts in RD experiments. researchgate.net
Another area of process intensification involves the use of novel reactor technologies. A high-gravity rotating packed bed reactor has been shown to enhance the efficiency of certain catalytic reactions by providing more turbulent kinetic energy and faster surface renewal rates. researchgate.net While not specifically applied to this compound synthesis in the available literature, this technology represents a potential avenue for intensifying the production process. Membrane-based technologies, such as membrane crystallization and membrane emulsification, also offer opportunities for process intensification in chemical synthesis. researchgate.netcambridge.org
Williamson Ether Synthesis and Its Variants for this compound
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org The reaction involves an alkoxide ion acting as a nucleophile, which displaces a halide from a primary alkyl halide in a nucleophilic substitution reaction. byjus.com
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org In this concerted, single-step reaction, the alkoxide nucleophile performs a backside attack on the electrophilic carbon atom of the alkyl halide. wikipedia.orgbyjus.com This attack forces the departure of the leaving group (a halide ion) and results in an inversion of stereochemistry at the carbon center, if it is chiral. libretexts.org
For the synthesis of this compound, a hexoxide ion (from 1-hexanol) would attack a 1-halohexane (e.g., 1-bromohexane). The nucleophilic oxygen of the hexoxide forms a new carbon-oxygen bond with the electrophilic carbon of the 1-halohexane, while the carbon-halogen bond is simultaneously broken. masterorganicchemistry.com
The alkoxide nucleophile is typically prepared by reacting an alcohol with a strong base. libretexts.org For the synthesis of this compound, sodium hexoxide would be generated by reacting 1-hexanol with a strong base like sodium hydride (NaH) or sodium metal. openochem.orgucalgary.ca The use of NaH is often preferred as it results in the formation of hydrogen gas, which bubbles out of the solution, driving the acid-base reaction to completion. openochem.org
Reactant Selection for this compound Synthesis:
Nucleophile: Sodium hexoxide (prepared from 1-hexanol and a strong base like NaH).
Electrophile: A primary hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane.
The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). byjus.commasterorganicchemistry.com
The SN2 mechanism is sensitive to steric hindrance. masterorganicchemistry.com For the Williamson ether synthesis to be efficient, the alkyl halide must be primary or methyl. ucalgary.ca In the case of this compound synthesis, using 1-halohexane is ideal as it is a primary alkyl halide, minimizing steric hindrance at the reaction center.
If a secondary or tertiary alkyl halide is used, the alkoxide, which is also a strong base, will favor an elimination reaction (E2) over substitution. shaalaa.com The E2 reaction involves the alkoxide abstracting a proton from a carbon atom adjacent (beta-carbon) to the carbon bearing the leaving group, leading to the formation of an alkene. openstax.org For instance, attempting to synthesize this compound by reacting sodium hexoxide with 2-bromohexane (B146007) or 3-bromohexane (B146008) would likely result in a significant yield of hexene isomers as byproducts. utdallas.edu Therefore, to maximize the yield of this compound, the synthetic strategy must involve a primary hexyl halide. shaalaa.com Elevated temperatures can also favor the E2 elimination pathway.
Table 2: SN2 vs. E2 in Williamson Ether Synthesis shaalaa.com
| Alkyl Halide Type | Primary Reaction | Major Product |
| Primary (e.g., 1-bromohexane) | SN2 | Ether (this compound) |
| Secondary (e.g., 2-bromohexane) | E2 (competes with SN2) | Alkene (Hexene) |
| Tertiary | E2 | Alkene (Hexene) |
For industrial-scale synthesis, phase-transfer catalysis (PTC) is a valuable modification of the Williamson ether synthesis. byjus.com This technique facilitates the reaction between reactants located in different immiscible phases, such as an aqueous phase containing the alkoxide and an organic phase containing the alkyl halide. crdeepjournal.org
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a crown ether, transports the nucleophilic anion (alkoxide) from the aqueous phase into the organic phase. crdeepjournal.orgmdpi.com The catalyst cation forms a lipophilic ion pair with the alkoxide, allowing it to dissolve in the organic solvent and react with the alkyl halide. crdeepjournal.org This method avoids the need for expensive and hazardous anhydrous solvents and strong bases like sodium hydride, allowing the use of aqueous sodium hydroxide. crdeepjournal.org While specific data for this compound synthesis using PTC is limited, the general applicability of PTC to O-alkylation reactions suggests it would be an efficient and environmentally benign approach for the large-scale production of this compound. crdeepjournal.orgmdpi.com
Alternative Synthetic Routes to this compound
Beyond the classical Williamson synthesis and simple alcohol dehydration, a range of alternative methodologies have been explored for the synthesis of ethers, including this compound. These methods offer different advantages, such as milder reaction conditions, improved selectivity, or applicability to specific substrates. This section delves into several advanced and alternative synthetic strategies.
Alkoxymercuration-Demercuration Approaches
The alkoxymercuration-demercuration reaction provides a reliable two-step pathway for the synthesis of ethers from alkenes and alcohols. byjus.comck12.org This method is particularly advantageous because it proceeds with high regioselectivity according to Markovnikov's rule and, crucially, without the carbocation rearrangements that can plague acid-catalyzed additions. byjus.comlibretexts.org
The synthesis of this compound via this route would involve the reaction of 1-hexene with 1-hexanol. The general mechanism consists of two distinct steps: libretexts.orglibretexts.org
Alkoxymercuration: 1-hexene is treated with an alcohol (1-hexanol, often used as the solvent) in the presence of a mercury(II) salt, such as mercury(II) trifluoroacetate (B77799) [(CF₃CO₂)₂Hg]. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. The alcohol then attacks the more substituted carbon of this intermediate in a stereospecific anti-addition, yielding a stable organomercury compound. libretexts.orgmasterorganicchemistry.com The use of trifluoroacetate as the counter-ion is preferred as it is a poorer nucleophile than acetate, reducing side reactions. libretexts.org
Demercuration: The resulting organomercury intermediate is typically not isolated but is directly treated with a reducing agent, sodium borohydride (B1222165) (NaBH₄), in a basic solution. This step replaces the mercury-containing group with a hydrogen atom, yielding the final ether product, this compound. libretexts.orgmasterorganicchemistry.com
This pathway reliably produces the Markovnikov product, where the alkoxy group from the alcohol adds to the more substituted carbon of the double bond. libretexts.org For a terminal alkene like 1-hexene, this would lead to 2-alkoxyhexane derivatives if the reaction were intramolecular or with a different alcohol. In the context of forming di-n-hexyl ether, this method is conceptually applicable, though less common than direct dehydration for symmetric ethers.
Electrophilic Addition of Alcohols to Alkenes
The acid-catalyzed addition of an alcohol to an alkene is a fundamental reaction for ether synthesis. savemyexams.com In this electrophilic addition reaction, a proton from a strong acid catalyst protonates the double bond of the alkene (e.g., 1-hexene) to form a carbocation intermediate. chemicalbook.com An alcohol molecule (e.g., 1-hexanol) then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the ether.
A significant drawback of this method is the potential for carbocation rearrangements. libretexts.org The initially formed secondary carbocation from the protonation of 1-hexene can rearrange via a hydride shift to a more stable secondary or tertiary carbocation, if possible. researchgate.net Research on the related hydration of 1-hexene in the presence of aqueous sulfuric acid shows that it yields a mixture of 2-hexanol (B165339) and 3-hexanol, confirming that carbocation rearrangement occurs. researchgate.net Consequently, the acid-catalyzed addition of 1-hexanol to 1-hexene would be expected to produce a mixture of isomeric hexyl ethers rather than selectively forming di-n-hexyl ether.
Studies on the alkylation of anisole with 1-hexene over zeolite catalysts further confirm that multiple isomeric products are typically formed through such electrophilic addition pathways. akjournals.com
Redox Strategies for α-Tertiary Ether Synthesis (Conceptual Link)
In recent years, contemporary synthetic methods employing redox chemistry—such as photochemistry, electrochemistry, and transition metal-catalysis—have emerged as powerful tools for accessing new reactive intermediates. ox.ac.uknih.gov These strategies have been particularly successful in the synthesis of sterically hindered acyclic α-tertiary ethers, which are challenging to prepare using traditional methods like the Williamson ether synthesis due to competing elimination reactions. ox.ac.ukrsc.org
Redox-driven strategies often involve the generation of highly reactive species, such as carbocations or radicals, under controlled conditions. rsc.orgacs.org For example, the Hofer-Moest reaction, an electro-oxidative method, can generate carbocations from carboxylic acids, which are then trapped by alcohols to form hindered ethers. nih.govacs.org These modern approaches solve long-standing challenges in the synthesis of complex molecular architectures found in pharmaceuticals and agrochemicals. ox.ac.uk
While this compound is a simple, symmetric, primary ether, and its synthesis does not require the sophisticated tools needed for α-tertiary ethers, the underlying concepts of these redox strategies are broadly relevant. They demonstrate the power of generating and controlling reactive intermediates to form C–O bonds. However, for a non-sterically hindered molecule like this compound, these advanced redox methods would be unnecessarily complex and costly. Simpler, more direct methods like acid-catalyzed dehydration remain the most practical approach. The development of redox strategies highlights the frontier of ether synthesis, providing solutions for the most challenging targets, which contrasts with the straightforward synthesis of simple ethers like this compound. rsc.org
Transition-Metal-Free Etherification Methods
The synthesis of this compound can be efficiently achieved through transition-metal-free methods, most notably the acid-catalyzed dehydration of 1-hexanol. researchgate.net This approach is environmentally benign and uses readily available catalysts. Solid acid catalysts, such as ion-exchange resins and zeolites, are particularly effective. researchgate.net
The bimolecular dehydration of 1-hexanol to di-n-hexyl ether is the primary reaction, competing with the intramolecular dehydration that forms hexenes. researchgate.netrsc.org Studies have compared various solid acid catalysts for this conversion. Thermally stable resins like Amberlyst 70 and perfluorinated resins like Nafion NR50 have shown high activity and selectivity. researchgate.net
Below is a table summarizing the performance of different catalysts in the liquid-phase dehydration of 1-hexanol to di-n-hexyl ether.
| Catalyst | Temperature (°C) | 1-Hexanol Conversion (%) | Di-n-hexyl ether Yield (%) | Reference |
|---|---|---|---|---|
| Amberlyst 70 | 190 | ~85 | ~80 | researchgate.net |
| Nafion NR50 | 190 | ~55 | ~55 | researchgate.net |
| H-BEA-25 (Zeolite) | 190 | ~65 | ~55 | researchgate.net |
The data indicates that Amberlyst 70 provides the highest conversion and yield at 190°C, while Nafion NR50 is noted as being highly selective. researchgate.net These methods represent a robust, scalable, and transition-metal-free route to this compound. Other transition-metal-free approaches, often using strong bases like potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃), have been developed primarily for the synthesis of more complex aryl or hindered ethers and are generally not required for simple dialkyl ethers. researchgate.netrsc.orgsioc-journal.cn
One-Step Synthesis Approaches
Several methods allow for the synthesis of this compound in a single, direct step from its precursors. The most prominent one-step method is the aforementioned acid-catalyzed dehydration of 1-hexanol, where the alcohol is converted directly to the ether and water over a catalyst in a single reactor. researchgate.net
A distinct and novel one-step synthesis was discovered during the development of a nonaqueous sol-gel technique to produce tin oxide (SnO₂) nanoparticles. ucl.ac.ukresearchgate.net In this process, tin(IV) chloride (SnCl₄) is reacted with 1-hexanol at temperatures between 160-260 °C. ucl.ac.ukscilit.com The 1-hexanol serves as the oxygen donor for the formation of SnO₂, and in the process, it is converted into byproducts. Nuclear magnetic resonance (NMR) analysis of the reaction products confirmed the formation of both this compound and 1-chlorohexane. ucl.ac.ukresearchgate.net This one-pot procedure synthesizes the nanoparticles and this compound simultaneously without requiring a separate catalyst for etherification.
Another one-step industrial process has been patented for producing dibutyl and this compound from synthesis gas (CO, CO₂, H₂). google.com The process involves the fermentation of the syngas by microorganisms to produce a mixture of alcohols, including butanol and hexanol. This alcohol mixture is then passed through a dehydration reactor where they are converted directly into their corresponding ethers. google.com
Reaction Mechanisms and Catalysis in Dihexyl Ether Chemistry
Mechanistic Studies of Ether Formation
The conversion of alcohols to ethers is a classic organic transformation, and in the case of dihexyl ether, it predominantly proceeds through the acid-catalyzed dehydration of 1-hexanol (B41254).
Elucidation of Reaction Pathways (e.g., Bimolecular Dehydration)
The primary pathway for the formation of this compound from 1-hexanol is bimolecular dehydration, a reaction catalyzed by acids. wikipedia.org This process involves the removal of a water molecule from two alcohol molecules. At temperatures between 110°C and 130°C, an SN2 reaction mechanism is favored, where one alcohol molecule, protonated by the acid catalyst, is attacked by a second alcohol molecule, leading to the formation of the ether. libretexts.orgmasterorganicchemistry.com
The reaction can be summarized as follows: 2 R–OH → R–O–R + H₂O wikipedia.org
This method is particularly effective for creating symmetrical ethers like this compound. wikipedia.orgmasterorganicchemistry.com However, at higher temperatures, typically above 150°C, an E2 elimination reaction becomes competitive, leading to the formation of hexene as a byproduct. libretexts.orgresearchgate.net
Mechanistic studies on zeolite catalysts suggest that the etherification of alcohols follows a reaction pathway consistent with a typical SN2 mechanism. ub.edu This involves the nucleophilic attack of a second alcohol molecule on an oxonium ion formed on the catalyst surface. ub.edu
Role of Intermediates in Ether Synthesis
The synthesis of this compound via acid-catalyzed dehydration involves key reactive intermediates. The process initiates with the protonation of a 1-hexanol molecule by the acid catalyst, forming a protonated alcohol (an oxonium ion). masterorganicchemistry.comub.edu This protonation step transforms the hydroxyl group (-OH), a poor leaving group, into a good leaving group, water (H₂O).
The subsequent step involves the nucleophilic attack of a second 1-hexanol molecule on the carbon atom bonded to the protonated hydroxyl group. ub.edu This SN2 attack results in the formation of a protonated ether intermediate. The final step is the deprotonation of this intermediate, typically by a water molecule or another alcohol molecule in the reaction mixture, to yield the final this compound product and regenerate the acid catalyst. masterorganicchemistry.com
In some synthesis routes, such as reductive etherification, a hemiacetal can be an intermediate. ruhr-uni-bochum.de Another approach involves the electrochemical oxidation of carboxylic acids to generate high-energy carbocations as reactive intermediates, which are then captured by an alcohol to form the ether. chemrxiv.org
Influence of Coadsorbed Species on Reaction Kinetics
The kinetics of heterogeneously catalyzed reactions, including etherification, can be significantly influenced by the presence of coadsorbed species on the catalyst surface. Water, a byproduct of the dehydration reaction, can inhibit the reaction rate on certain catalysts, such as resins. iyte.edu.tr The accumulation of water can block active sites and reduce catalyst efficiency.
Catalyst Design and Characterization for Etherification
The choice of catalyst is paramount in directing the selective synthesis of this compound from 1-hexanol, minimizing the formation of byproducts like hexene.
Development of Heterogeneous Acidic Catalysts
A variety of solid acid catalysts have been investigated for the liquid-phase dehydration of 1-hexanol to this compound. These include ion-exchange resins, zeolites, and metal oxides. researchgate.netwisc.edu
Ion-Exchange Resins: Polymeric resins like Amberlyst 70 and Nafion NR50 have demonstrated high activity and selectivity for the etherification of linear primary alcohols. researchgate.net Amberlyst 70, in particular, shows high thermal stability and selectivity. researchgate.net
Zeolites: Zeolites such as H-BEA-25 are also effective catalysts. researchgate.net The catalytic activity of zeolites is dependent on their structure, as well as the concentration and strength of their acid sites. ub.edu However, they can sometimes be less selective towards ether formation compared to resins. researchgate.net
Metal Oxides: Alumina-based catalysts, such as γ-Al₂O₃ and silica-alumina, are robust, low-cost, and thermally stable options. iyte.edu.trwisc.edu They possess Lewis acid sites that are active for the dehydration reaction. iyte.edu.tr The addition of promoters like chromium to γ-Al₂O₃ can enhance selectivity towards ether formation. bcrec.id
The development of these catalysts aims to provide high surface area, appropriate acid site density, and good thermal stability to ensure efficient and selective ether production. iyte.edu.trnrel.gov
Catalyst Selectivity and Thermal Stability
Catalyst selectivity and thermal stability are critical performance metrics for the industrial production of this compound.
Selectivity: The desired reaction is the intermolecular dehydration to form this compound, while the main competing reaction is the intramolecular dehydration to form 1-hexene (B165129). researchgate.netub.edu
Nafion NR50 has been identified as a highly selective catalyst for this compound synthesis. researchgate.net
Amberlyst 70 also exhibits high selectivity, with reported values around 87% under certain conditions. researchgate.net
In contrast, some catalysts like γ-Al₂O₃ can show high selectivity towards the undesired hexene, with this compound being a significant byproduct. wisc.edu
Thermal Stability: The operational temperature range for catalysts is a crucial factor.
Polymeric resins like Amberlyst 70 and Nafion NR50 have limitations, being unstable above 190°C (463 K). researchgate.net
In contrast, inorganic catalysts like zeolites and metal oxides offer superior thermal stability, making them suitable for higher temperature operations. iyte.edu.trresearchgate.net Alumina catalysts, for instance, are known for their high thermal stability. iyte.edu.trbcrec.id
The trade-off between selectivity and thermal stability often dictates the choice of catalyst for a specific process. While resins can be highly selective at lower temperatures, zeolites and metal oxides are more robust for processes requiring higher temperatures and easier regeneration. researchgate.net
Table of Research Findings on Catalyst Performance:
| Catalyst | Temperature (°C) | Conversion of 1-hexanol (%) | Selectivity to this compound (%) | Apparent Activation Energy (kJ/mol) | Reference |
| Amberlyst 70 | 190 | High | 87 | 108 | researchgate.net |
| Nafion NR50 | 150-190 | Moderate | High | 127 | researchgate.net |
| H-BEA-25 | 190 | Good | Moderate | 140 | researchgate.net |
| γ-Al₂O₃ | - | - | Low (60% to undesired ether) | - | wisc.edu |
| SiO₂/Al₂O₃ | - | High | Low (minimal ether activity) | - | wisc.edu |
Regenerability and Deactivation Mechanisms of Catalysts
The long-term stability and potential for regeneration of catalysts are critical factors in the industrial synthesis of this compound. Catalyst deactivation, a process that diminishes catalytic activity and selectivity over time, can occur through several mechanisms, including coking, poisoning, and structural changes of the catalytic material.
Research into catalysts used in environments containing this compound, such as in transesterification reactions where it is used as an internal standard, provides insights into stability. For instance, studies on Zinc-Aluminium Layered Double Hydroxide (Zn-Al-LDH) catalysts have explored their stability. Hot-filtration tests have been employed to confirm the heterogeneous nature of these catalysts and investigate their deactivation. mdpi.com In one such study, the Zn₃.₃–Al-LDH catalyst demonstrated lower susceptibility to deactivation compared to other formulations within the same family. mdpi.com
While specific deactivation studies for the direct synthesis of this compound are not extensively detailed in public literature, general mechanisms observed in the synthesis of other ethers, like dimethyl ether (DME), are relevant. These common deactivation pathways include:
Carbon Deposition (Coking): The formation of carbonaceous materials, or coke, on the catalyst surface is a primary cause of deactivation. uniovi.esmdpi.com These deposits can block active sites and pores, hindering access for reactant molecules. In some cases, coke precursors can be formed from the degradation of intermediate species on the catalyst surface. uniovi.es
Sintering: At elevated reaction temperatures, the metal particles of a catalyst can agglomerate, a process known as sintering. uniovi.es This leads to a reduction in the active surface area and, consequently, a decrease in the number of available active sites, causing irreversible deactivation. uniovi.es
Water Effects: Water, often a byproduct of etherification reactions, can significantly impact catalyst stability. It can lead to the hydrothermal leaching of catalyst components or the reversible blockage of acid sites through strong adsorption, particularly on hydrophilic supports like γ-Alumina. uniovi.es
Catalyst regeneration aims to restore the initial activity. A common method for catalysts deactivated by coking is calcination, which involves controlled oxidation in air to burn off the carbonaceous deposits. csic.es However, regeneration may not always fully restore the catalyst's original performance, especially if irreversible changes like sintering or structural collapse have occurred. uniovi.escsic.es
Table 1: Common Catalyst Deactivation Mechanisms and Regeneration Strategies in Ether Synthesis
Spectroscopic Characterization of Catalytic Sites
Understanding the nature of active sites is fundamental to designing efficient catalysts for this compound synthesis. Spectroscopic techniques are indispensable tools for characterizing the structural, electronic, and chemical properties of a catalyst's surface. These methods can be applied to fresh, used, and regenerated catalysts to correlate their characteristics with performance and deactivation mechanisms.
Key spectroscopic techniques for catalyst characterization include:
Infrared (IR) Spectroscopy: Often used as Fourier Transform Infrared (FTIR) spectroscopy, this technique identifies functional groups on the catalyst surface and can be used to study the adsorption of reactant molecules (e.g., 1-hexanol) and the formation of intermediates. worldscientific.comresearchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (e.g., ¹³C, ³¹P, ²⁷Al) provides detailed information about the local chemical environment of specific atoms within the catalyst's framework, helping to distinguish between different types of acid sites (Brønsted vs. Lewis) or coordination states of metal centers. worldscientific.comresearchgate.netacs.org
X-ray Diffraction (XRD): This technique is essential for determining the crystalline structure and phase composition of the catalyst. mdpi.combohrium.com It can identify the active crystalline phases and monitor changes like sintering or phase transformations during the reaction. bohrium.com
UV-visible (UV-vis) Spectroscopy: Solid-state UV-vis spectroscopy can provide information about the coordination and electronic state of metal ions within the catalyst structure. worldscientific.comresearchgate.net
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and particle distribution of the catalyst. mdpi.combohrium.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that determines the elemental composition and oxidation states of elements on the catalyst surface, which is crucial for identifying active species. bohrium.com
Temperature-Programmed Desorption (TPD): TPD, typically using a probe molecule like ammonia (B1221849) (NH₃-TPD), is used to quantify the number and strength of acid sites on a catalyst, which is critical for acid-catalyzed reactions like etherification. uwo.ca
Table 2: Spectroscopic Techniques for Catalyst Characterization
Computational Modeling of Catalytic Processes
Computational modeling has become a powerful tool for gaining atomic-level insights into catalytic reactions, complementing experimental studies. rsc.org Through methods like Density Functional Theory (DFT) and microkinetic modeling, researchers can investigate reaction mechanisms, identify rate-determining steps, and predict how catalyst structure influences activity for the synthesis of this compound. mdpi.com
The process of computationally modeling a catalytic reaction typically involves several key steps:
Surface Modeling: The first step is to build an adequate computational model of the catalyst surface. mdpi.com This involves creating a slab model that represents the crystallographic plane of interest, ensuring it is large enough to avoid interactions between periodic images.
Adsorption Energy Calculations: The interaction strength of reactants (1-hexanol), intermediates, and products (this compound, water) with the catalyst surface is quantified by calculating their adsorption energies. mdpi.com This helps to understand how strongly species are bound to the active sites.
Reaction Pathway and Activation Energy: DFT is used to map out the potential energy surface for the entire reaction network. This involves identifying the transition state for each elementary step (e.g., protonation of a hydroxyl group, nucleophilic attack by another alcohol molecule, water elimination). The energy difference between the transition state and the initial state for a step is the activation energy, a critical parameter that governs the rate of that step. mdpi.com
For the synthesis of this compound from 1-hexanol, computational modeling could be used to compare different proposed mechanisms (e.g., E2-like elimination vs. Sₙ2-like substitution), determine the role of different acid sites (Brønsted vs. Lewis), and screen potential catalyst materials for improved performance.
Table 3: Typical Workflow for Computational Modeling of a Catalytic Reaction
Applications of Dihexyl Ether in Chemical and Materials Science
Role as a Specialized Solvent in Advanced Chemical Processes
Extraction Solvent in Microextraction Techniques
Dihexyl ether has been identified as a useful extraction solvent in several microextraction techniques. chemicalbook.comsigmaaldrich.com These methods are favored for their minimal use of organic solvents, simplicity, and efficiency in isolating and pre-concentrating analytes from various samples. researchgate.net
This compound is frequently employed as a supported liquid membrane (SLM) in hollow-fiber liquid-phase microextraction (HF-LPME). sigmaaldrich.comsigmaaldrich.comscbt.com This technique involves the extraction of analytes from a sample solution (donor phase) through a water-immiscible organic solvent, like this compound, which is immobilized in the pores of a porous hollow fiber. The analytes are then transferred into an acceptor phase within the lumen of the fiber. mdpi.com The low water solubility of this compound contributes to the stability of the SLM during the extraction process. chromatographyonline.com
The selection of an appropriate organic solvent is a critical parameter in HF-LPME, as it should be water-immiscible, have a low volatility, and exhibit a strong affinity for the target analytes. scispace.com this compound has proven to be an effective solvent for the extraction of a range of compounds. For instance, it has been used in the determination of nitrophenolic compounds from atmospheric aerosol particles and in the detection of avermectins in stream water. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comthermofisher.com In a study on the extraction of the anti-diabetic drug rosiglitazone (B1679542) from biological fluids, this compound was selected as the extraction solvent, leading to an enrichment factor of 280. nih.gov Similarly, in the analysis of the cardiovascular drug carvedilol (B1668590), this compound was chosen from eight different organic solvents for its superior performance, achieving an enrichment factor of 273. scispace.com
The table below summarizes the application of this compound in HF-LPME for the extraction of various analytes.
| Analyte | Sample Matrix | Role of this compound | Reference |
| Nitrophenolic compounds | Atmospheric aerosol particles | Supported Liquid Membrane | chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comthermofisher.com |
| Avermectins | Stream water | Extraction Solvent | chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comthermofisher.com |
| Rosiglitazone | Biological fluids | Extraction Solvent | nih.gov |
| Carvedilol | Biological fluids | Organic Solvent | scispace.com |
| Lutetium(III) | Aqueous solutions | Carrier Solvent | nih.gov |
Dispersive liquid-liquid microextraction (DLLME) is another microextraction technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample. ajol.info This creates a cloudy solution of fine droplets, facilitating the rapid transfer of analytes from the aqueous phase to the extraction solvent. ajol.info While many ethers can be used, this compound has been shown to be particularly effective. ajol.info In a study comparing the extraction performance of this compound, heptane, and undecane (B72203) for multiclass pesticide residues, this compound demonstrated the highest extraction efficiency for all target analytes. ajol.info
Supported Liquid Membranes
This compound is a common choice for the organic solvent in supported liquid membranes (SLMs), particularly in carrier-mediated three-phase HF-LPME studies. mdpi.com The stability of the SLM is crucial for the efficiency of the extraction process, and this compound's low water solubility makes it a reliable option. chromatographyonline.com In the extraction of lutetium(III) from aqueous solutions, a solution of di(2-ethylhexyl)phosphoric acid (DEHPA) in this compound was used as the carrier in a polypropylene (B1209903) hollow fiber-supported liquid membrane. nih.gov Research has also focused on optimizing the composition of the carrier within the this compound SLM to enhance the extraction of pharmaceuticals from water. mdpi.com
Solvent in High-Gravity Crystallization for Pharmaceutical Intermediates
While direct research on this compound in high-gravity crystallization is not prevalent, studies on high-pressure crystallization of pharmaceutical intermediates provide some relevant context. High pressure has been shown to reduce the nucleation induction period and improve the yield of anti-solvent crystallization without altering the crystal form. mdpi.com The choice of solvent is a critical factor in these processes. mdpi.com Given this compound's properties as a stable, water-immiscible solvent, it could potentially be explored in such advanced crystallization techniques.
Solvent in Specific Organic Transformations
Ethers are widely used as aprotic solvents in a variety of organic reactions, most notably in the formation of Grignard reagents. quora.com The non-acidic nature of ethers like diethyl ether prevents them from reacting with and destroying the highly nucleophilic Grignard reagent. quora.com Diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for this purpose due to their ability to stabilize the Grignard reagent. quora.com While specific examples of this compound in these transformations are not as common as its lower-molecular-weight counterparts, its fundamental ether structure suggests potential applicability as a higher-boiling point alternative in reactions requiring such conditions.
This compound in the Synthesis of Derivatives and Advanced Materials
This compound and its related structures are utilized in the synthesis of specialized molecules and advanced materials, serving various roles from solvent to precursor for functional groups. Its incorporation can influence properties such as solubility, thermal stability, and biological activity in the final products.
Precursor in Polymer Synthesis (e.g., Fluorene (B118485) Copolymers)
While this compound itself is not commonly cited as a direct monomer, the dihexyl functional group is a critical component in the synthesis of certain advanced polymers, particularly fluorene-based copolymers. The monomer used in these polymerizations is typically 9,9-dihexylfluorene (B1587949). koreascience.kracs.org This fluorene derivative is functionalized with two hexyl chains on the C9 carbon of the fluorene ring system. The presence of these aliphatic chains is crucial for rendering the resulting rigid-rod polymers soluble in common organic solvents, which is essential for their processing and application in electronic devices. scirp.org
The synthesis of these copolymers often involves metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. koreascience.krscirp.org In these processes, a dihalogenated fluorene monomer (like 2,7-dibromo-9,9-dihexylfluorene) is reacted with another comonomer, such as an aromatic diboronic derivative or a diethynyl compound, to build the polymer chain. koreascience.kracs.orgscirp.org The resulting copolymers are investigated for their photophysical and electroluminescent properties, with applications in light-emitting diodes (LEDs). koreascience.kracs.orgmdpi.com The dihexyl groups ensure that the polymers remain processable without compromising the electronic properties of the conjugated backbone. scirp.org
Table 1: Examples of Fluorene Copolymers Utilizing the 9,9-Dihexylfluorene Monomer
| Copolymer Name | Comonomers | Polymerization Method | Key Properties/Applications |
|---|---|---|---|
| Poly[bis(2-(4-phenylenevinylene)-2-cyanoethenyl)-9,9-dihexyl-9H-fluoren-2,7-yl-alt-1,4-phenylene] | 2,7-bis[2-(4-bromophenyl)-2-cyanoethenyl]-9,9-dihexyl-9H-fluorene and 1,4-bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | Suzuki Coupling | Light-emitting polymer with a band gap of 2.68 eV. koreascience.kr |
| Poly[bis(2-(4-phenylenevinylene)-2-cyanoethenyl)-9,9-dihexyl-9H-fluoren-2,7-yl-alt-2,7-(9,9-dihexylfluorene)] | 2,7-bis[2-(4-bromophenyl)-2-cyanoethenyl)-9,9-dihexyl-9H-fluorene and 9,9-dihexylfluorenyl-2,7-bis(trimethylene boronate) | Suzuki Coupling | Light-emitting polymer with a band gap of 2.56 eV. koreascience.kr |
| Alternating copolymers of 9,9-dihexylfluorene and 9-arylcarbazole | 9,9-dihexyl-2,7-fluorene−diboronic ester and 9-aryl-3,6-dibromocarbazole derivatives | Suzuki Coupling | High thermal stability, blue emission in solution and solid state, used in blue electroluminescent devices. acs.org |
Incorporation into Functionalized Compounds (e.g., Diaryl Ether Derivatives)
This compound can be incorporated into more complex molecules, such as diaryl ether derivatives. A specific example is the synthesis of hematoporphyrin (B191378) this compound. nih.gov Porphyrin derivatives are of significant interest in photodynamic therapy, and modifying their structure with ether linkages can influence their photosensitizing efficiency. The synthesis of hematoporphyrin this compound has been reported, and preliminary biological evaluations have indicated that it possesses high photosensitizing efficiency on human cancer cells. nih.gov
The synthesis of diaryl ethers, in general, is a fundamental transformation in organic chemistry, often achieved through methods like the Ullmann condensation or modern cross-coupling reactions. scielo.org.mxorganic-chemistry.org These reactions typically involve the coupling of a phenol (B47542) with an aryl halide, often catalyzed by copper or palladium complexes. organic-chemistry.orgjsynthchem.com While direct use of this compound as a reactant is not the standard approach, functionalized phenols or aryl halides containing hexyl groups can be used to introduce these aliphatic chains into the final diaryl ether product. The incorporation of such groups can enhance lipophilicity, which is a key parameter in the design of biologically active molecules.
Table 2: General Synthesis Methods for Diaryl Ethers
| Reaction Name | Reactants | Catalyst/Conditions | Description |
|---|---|---|---|
| Ullmann Condensation | An alkali phenoxide and an aryl halide. scielo.org.mx | Copper salts (e.g., cuprous bromide) at high temperatures (100-220 °C). scielo.org.mx | A classic method for forming the C-O bond between two aryl groups. Yields are often moderate but can be improved with electron-withdrawing groups on the aryl halide. scielo.org.mx |
| Copper-Catalyzed Cross-Coupling | Phenols and aryl iodides or bromides. organic-chemistry.orgjsynthchem.com | Copper(I) or Copper(II) salts with a ligand (e.g., N,N-dimethylglycine) and a base. organic-chemistry.orgjsynthchem.com | A more modern and often milder approach than the traditional Ullmann reaction, allowing for greater functional group tolerance. organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | Phenols and aryl halides/triflates. | Palladium catalysts with specialized ligands (e.g., phosphine-based ligands). | A versatile method that is part of the broader field of palladium-catalyzed cross-coupling chemistry, offering high efficiency and broad substrate scope. |
Role in Drug Delivery Systems and Formulations (General Ether Application)
Ethers as a chemical class play a multifaceted and significant role in pharmaceutical science, particularly in drug delivery and formulation. pharmiweb.comlongdom.org Their chemical stability and diverse physicochemical properties make them suitable for various applications, from simple solvents to complex functional excipients that enhance drug performance. pharmiweb.comontosight.ai
One of the most prominent uses of ethers is in the form of polyethylene (B3416737) glycols (PEGs), which are polyether compounds. PEGs are widely used as solvents, plasticizers, surfactants, and lubricants in numerous pharmaceutical formulations. pharmiweb.com Their ability to improve the solubility of poorly water-soluble drugs is a key advantage. pharmiweb.comcellulosemanufacturer.com
Specialized ether structures like crown ethers have been explored for novel drug delivery systems. pharmiweb.cominformahealthcare.com Their unique ability to encapsulate pharmaceutical agents can improve a drug's solubility and stability, thereby enhancing its therapeutic effects. pharmiweb.cominformahealthcare.com By forming host-guest complexes, crown ethers can act as carriers to transport drug molecules. informahealthcare.com
Cellulose (B213188) ethers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), are another critical group of polymers used in drug delivery. cellulosemanufacturer.com These biocompatible and biodegradable materials are used to control the release rate of drugs from tablets, enhance the solubility of poorly soluble compounds, and act as viscosity enhancers. cellulosemanufacturer.com Their mucoadhesive properties can also prolong the contact time of a formulation with mucosal surfaces, improving drug absorption. cellulosemanufacturer.com While complex ethers are common, simpler ethers like this compound may be used as intermediate compounds in drug synthesis or as solvents in certain formulations. ontosight.ai
Table 3: Role of Different Ether Types in Drug Delivery and Formulations
| Ether Type | Examples | Primary Role(s) | Mechanism/Function |
|---|---|---|---|
| Polyethers | Polyethylene glycol (PEG) pharmiweb.com | Solubilizer, excipient, plasticizer, surfactant. pharmiweb.com | Improves the solubility of poorly soluble drugs; used as a base for ointments and as a lubricant for tablets and capsules. pharmiweb.com |
| Crown Ethers | 18-crown-6 | Drug encapsulation, phase-transfer catalyst. pharmiweb.cominformahealthcare.com | Forms stable complexes with drug molecules, enhancing solubility and stability; can be used to form vesicles or nano-carriers for targeted delivery. pharmiweb.cominformahealthcare.comresearchgate.net |
| Cellulose Ethers | Hydroxypropyl methylcellulose (HPMC), Hydroxyethyl cellulose (HEC). cellulosemanufacturer.com | Controlled-release agent, solubility enhancer, viscosity modifier, mucoadhesive. cellulosemanufacturer.com | Forms a gel-like matrix to control drug diffusion; increases solubility of hydrophobic drugs; adheres to mucosal surfaces to improve absorption. cellulosemanufacturer.com |
| Simple Aliphatic/Aryl Ethers | Diethyl ether, Anisole (B1667542), this compound. pharmiweb.comontosight.ai | Solvent, intermediate, anesthetic (historical). pharmiweb.comontosight.aiwikipedia.org | Used as solvents in chemical reactions and extractions during drug manufacturing; can be part of the final drug structure or formulation. pharmiweb.comontosight.ai |
Environmental Fate and Degradation Studies of Dihexyl Ether
Biodegradation Pathways and Mechanisms
Biodegradation represents a significant route for the environmental breakdown of ether compounds. Microorganisms have evolved diverse enzymatic systems to cleave the stable carbon-oxygen-carbon (ether) bond, converting these compounds into less persistent substances.
Aerobic Biodegradation Studies (General Ether Degradation)
Under aerobic conditions, the biodegradation of dialkyl ethers is primarily initiated by an oxidative attack. nih.govacs.orgacs.org The general pathway involves the hydroxylation of a carbon atom adjacent to the ether oxygen, a reaction catalyzed by monooxygenase enzymes. nih.govacs.orgacs.org This initial step forms an unstable hemiacetal intermediate. nih.govacs.org This intermediate then spontaneously or enzymatically decomposes into an alcohol and an aldehyde, which can be further metabolized by the microorganism. nih.govacs.orgwikipedia.org
Research has demonstrated that various bacteria are capable of degrading a range of ethers. For instance, strains of Rhodococcus have been shown to be particularly adept at this process. nih.govresearchgate.net One study identified that Rhodococcus sp. strain DEE5151, isolated from sewage sludge, is capable of utilizing di-n-hexyl ether as a carbon and energy source. nih.gov The induction of the degradation enzymes in this strain required the ether to have at least one unsubstituted α-methylene group (a -CH2- group next to the ether oxygen), a structural feature present in dihexyl ether. nih.govresearchgate.net
Table 1: Examples of Ether-Degrading Bacterial Strains and Their Substrate Range
| Bacterial Strain | Degraded Ethers | Reference |
|---|---|---|
| Rhodococcus sp. DEE5151 | Diethyl ether, Di-n-propyl ether, Di-n-butyl ether, Di-n-pentyl ether, Di-n-hexyl ether , Di-n-heptyl ether | nih.gov |
| Aquincola tertiaricarbonis L108 | Diethyl ether, Diisopropyl ether, MTBE, ETBE | nih.gov |
| Rhodococcus aetherivorans IFP 2017 | MTBE, ETBE | asm.org |
| Xanthobacter sp. strain ENV481 | Bis(2-chloroethyl) ether, 2-chloroethyl ethyl ether | asm.org |
Enzymatic Degradation of Ether Bonds
The key enzymes responsible for initiating the aerobic biodegradation of ethers are monooxygenases. nih.govwhiterose.ac.uk These enzymes introduce a single oxygen atom from O₂ into the substrate.
Cytochrome P450 Monooxygenases : This superfamily of enzymes is frequently implicated in ether degradation. nih.govasm.org For example, the EthABCD monooxygenase system, a type of cytochrome P450, is known to attack short-chain dialkyl ethers. nih.gov The process begins with the hydroxylation of the α-carbon, leading to the cleavage of the C-O bond. nih.govacs.org While effective for shorter ethers like diethyl ether, the activity of some cytochrome P450 systems, like EthABCD, may be limited for ethers with larger alkyl chains such as n-hexyl methyl ether. nih.gov
Alkylglycerol Monooxygenase (AGMO) : AGMO is another critical enzyme capable of cleaving ether bonds, specifically in alkylglycerols. wikipedia.orgmdpi.compnas.org It is a tetrahydrobiopterin- and iron-dependent enzyme that hydroxylates the carbon atom adjacent to the ether linkage. wikipedia.orgnih.gov This creates a chemically unstable hemiacetal that rapidly breaks down to yield a fatty aldehyde and glycerol (B35011). pnas.orgnih.gov The fatty aldehyde is then typically oxidized to the corresponding carboxylic acid by fatty aldehyde dehydrogenase. wikipedia.orgnih.gov Although its primary substrates are ether lipids, the mechanism provides a model for the enzymatic cleavage of the O-alkyl bond.
The general enzymatic mechanism for ether bond cleavage can be summarized as follows:
Hydroxylation : A monooxygenase enzyme hydroxylates the α-carbon of one of the alkyl chains. acs.orgwikipedia.org
Hemiacetal Formation : This hydroxylation results in the formation of an unstable hemiacetal. acs.orgpnas.org
Spontaneous Cleavage : The hemiacetal spontaneously decomposes in aqueous environments. nih.govwikipedia.org
Product Formation : The decomposition yields an alcohol and an aldehyde. nih.govwikipedia.org
Influence of Co-metabolic Substrates and Environmental Factors on Degradation
The rate and extent of this compound biodegradation can be significantly influenced by the presence of other organic compounds and various environmental conditions.
Co-metabolism : The degradation of a substance in the presence of another growth-supporting substrate is known as co-metabolism. The presence of certain co-contaminants can have either an inhibitory or a stimulatory effect on ether degradation. For instance, the presence of BTEX (benzene, toluene, ethylbenzene, and xylenes) has been shown to have a detrimental effect on the biodegradation of fuel ethers like MTBE and ETBE. asm.org Conversely, some alkanes, like octane (B31449), can enhance the biodegradation of MTBE. asm.org In another study, diphenyl ether was found to promote the degradation of pentabromobiphenyl ether, while glucose and benzoic acid were inhibitory. iwaponline.com This suggests that the complex mixture of contaminants at a given site will dictate the biodegradation efficiency of this compound.
Environmental Factors : Various abiotic factors play a crucial role in the efficacy of microbial degradation. These include:
Temperature : Temperature directly affects microbial metabolism and enzyme activity, with optimal temperatures leading to higher degradation rates. mdpi.com
pH : The pH of the soil or water can influence enzyme function and microbial growth, thereby affecting biodegradation. mdpi.com
Nutrient Availability : The presence of essential nutrients like nitrogen and phosphorus is vital for microbial growth and, consequently, for biodegradation. miljodirektoratet.no
Oxygen Availability : Aerobic degradation pathways are dependent on the presence of dissolved oxygen. whiterose.ac.uk
Bioavailability : The solubility and sorption characteristics of the ether affect its availability to microorganisms. Surfactants, whether synthetic or biologically produced (biosurfactants), can increase the bioavailability of hydrophobic compounds and enhance their degradation. iwaponline.com
Table 2: Influence of Co-substrates on Ether Biodegradation
| Ether | Co-substrate | Effect | Reference |
|---|---|---|---|
| MTBE, ETBE | BTEX | Inhibitory | asm.org |
| MTBE | Octane | Stimulatory | asm.org |
| Pentabromobiphenyl ether | Diphenyl ether | Stimulatory | iwaponline.com |
| Pentabromobiphenyl ether | Glucose, Benzoic Acid | Inhibitory | iwaponline.com |
Chemical Degradation Pathways
In addition to biodegradation, this compound can be degraded through abiotic chemical processes, primarily through acid-catalyzed hydrolysis and radiolysis.
Acidic Cleavage of Ether Linkages
Ethers are generally stable in neutral or basic conditions but can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgwikipedia.org The acidic cleavage of this compound, which has two primary alkyl groups, is expected to proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
The reaction mechanism involves two main steps:
Protonation : The ether oxygen is protonated by the strong acid. This is a rapid and reversible step that converts the alkoxy group (-OR) into a good leaving group (an alcohol, -ROH). masterorganicchemistry.commasterorganicchemistry.comacs.org
Nucleophilic Attack : A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks one of the α-carbon atoms. masterorganicchemistry.comyoutube.com This attack occurs via an Sₙ2 pathway, displacing the alcohol and forming an alkyl halide. libretexts.orgmasterorganicchemistry.com
Given the symmetrical nature of this compound, the nucleophilic attack can occur on either of the two equivalent α-carbons, yielding 1-hexanol (B41254) and 1-halohexane. If an excess of the strong acid is used, the 1-hexanol formed can be further converted to a second molecule of 1-halohexane. youtube.com The reaction is generally slow and often requires elevated temperatures to proceed at a significant rate. masterorganicchemistry.comacs.org
For ethers with tertiary alkyl groups, the cleavage can proceed through an Sₙ1 mechanism, involving the formation of a stable carbocation intermediate. libretexts.orgwikipedia.orgmasterorganicchemistry.com However, for a primary dialkyl ether like this compound, the Sₙ2 pathway is dominant. libretexts.org
Radiolytic Degradation Studies of Ethers
Radiolysis, the decomposition of molecules by ionizing radiation, is another potential degradation pathway, particularly relevant in environments subject to radiation, such as in nuclear fuel reprocessing. osti.gov Studies on dioctyl ether, a close structural analog of this compound, provide significant insight into this process. osti.gov
When subjected to gamma radiation, dialkyl ethers degrade primarily through the cleavage of the C-O ether bond. osti.govnih.gov The main degradation products identified from the gamma irradiation of dioctyl ether in an n-dodecane solution were octane and 1-octanol. osti.gov
The efficiency of radiolytic degradation is often expressed as a G-value, which represents the number of molecules changed per 100 eV of energy absorbed.
Table 3: Radiolytic Degradation Yields (G-values) for Dioctyl Ether
| Compound | Condition | G-value (μmol J⁻¹) | Reference |
|---|---|---|---|
| Dioctyl Ether (loss) | 5 vol% in n-dodecane | -0.12 ± 0.01 | osti.gov |
| Octane (formation) | 5 vol% in n-dodecane | 0.06 ± 0.01 | osti.gov |
| 1-Octanol (formation) | 5 vol% in n-dodecane | 0.04 ± 0.01 | osti.gov |
| Diethyl Ether (loss) | Neat | -1.17 | osti.gov |
The data indicates that long-chain ethers like dioctyl ether are more resistant to radiolysis than shorter-chain ethers like diethyl ether. osti.gov The process is initiated by the formation of highly reactive radical species from the solvent and the ether itself. osti.govnih.gov In aqueous solutions, the hydroxyl radical (•OH) is a key species that attacks the ether molecule, primarily by abstracting a hydrogen atom from a carbon adjacent to the ether oxygen, initiating a cascade of reactions leading to bond cleavage. nih.goviaea.org
Formation of Degradation Products and Their Environmental Implications
The environmental degradation of this compound can occur through several pathways, including biodegradation and chemical oxidation. While specific studies detailing all degradation products of this compound are limited, plausible pathways can be inferred from the behavior of similar ether compounds. It is known to be readily biodegradable, with studies showing a 77.3% aerobic biodegradation over 28 days. sigmaaldrich.comsigmaaldrich.com The substance and its relevant degradation products are considered to decompose rapidly. sasoltechdata.com
The primary mechanisms for the breakdown of ethers in the environment are typically oxidation and cleavage of the ether bond.
Oxidative Degradation : The initial step in the degradation of alkyl ethers by microorganisms, such as those from the Rhodococcus genus, often involves oxidation at the α-carbon (the carbon atom adjacent to the ether oxygen). sasoltechdata.comresearchgate.net This process can lead to the formation of unstable hemiacetals, which then spontaneously cleave. sasoltechdata.comresearchgate.net For this compound, this pathway would likely yield hexanal (B45976) and 1-hexanol. Further oxidation of these intermediates would result in the formation of hexanoic acid, and ultimately, complete mineralization to carbon dioxide and water under aerobic conditions.
Chemical Cleavage : Under acidic conditions, the ether linkage in dialkyl ethers can be cleaved to produce the corresponding alcohols. ajol.info In the case of this compound, this would result in the formation of 1-hexanol.
Combustion : In the event of fire, hazardous decomposition products include carbon monoxide and carbon dioxide. sigmaaldrich.comeuropa.eu
The environmental implications of these degradation products are varied. While some, like 1-hexanol, are common industrial chemicals, their introduction into ecosystems can still have impacts.
Below is a table of potential degradation products and their environmental significance.
Table 1: Potential Degradation Products of this compound and Their Environmental Implications
| Degradation Product | Chemical Formula | Formation Pathway | Environmental Implications |
|---|---|---|---|
| 1-Hexanol | C₆H₁₄O | Oxidative Degradation, Acid-Catalyzed Cleavage | Considered readily biodegradable and has low potential for bioaccumulation. |
| Hexanal | C₆H₁₂O | Oxidative Degradation | Volatile organic compound (VOC) that can participate in atmospheric photochemical reactions. It is also biodegradable. |
| Hexanoic Acid | C₆H₁₂O₂ | Oxidation of 1-Hexanol and Hexanal | A naturally occurring fatty acid; generally considered to be readily biodegradable. |
| Carbon Dioxide | CO₂ | Complete Mineralization/Combustion | A primary greenhouse gas. |
| Carbon Monoxide | CO | Incomplete Combustion | An air pollutant with known toxic effects. |
Environmental Monitoring and Analysis
Environmental monitoring for this compound is not as widespread as for other industrial chemicals like phthalates or polychlorinated biphenyls (PCBs). mdpi.comdfo.no Consequently, there is a notable scarcity of published data regarding its concentration in various environmental compartments.
Advanced Analytical Methods for Environmental Trace Analysis
The trace analysis of this compound in environmental samples can be accomplished using several advanced analytical techniques. These methods often involve a microextraction step for sample preparation and preconcentration, followed by a highly sensitive instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for its definitive identification. nih.gov
Modern sample preparation techniques are favored for their high enrichment factors and adherence to green chemistry principles by minimizing solvent use. This compound itself is a key component in many of these advanced methods for extracting other analytes. These same methods, however, are well-suited for the extraction and preconcentration of this compound from environmental matrices.
Key advanced methods include:
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) : In this technique, a small amount of an organic solvent, such as this compound, is immobilized in the pores of a porous, hydrophobic hollow fiber. researchgate.netnih.gov This setup separates the aqueous sample (donor phase) from an aqueous acceptor phase within the fiber's lumen. By adjusting the pH of the donor and acceptor phases, analytes can be efficiently extracted from a large sample volume and concentrated into a very small volume, achieving high enrichment. nih.govrsc.org This method has been successfully coupled with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for analyzing various compounds in water. sigmaaldrich.comnih.gov
Supported Liquid Membrane (SLM) Extraction : Similar to HF-LPME, this method uses a porous membrane, often made of polytetrafluoroethylene (PTFE), impregnated with an organic solvent like this compound to separate the sample from a stripping solution. uc.educhromatographyonline.com The pH gradient drives the extraction and concentration of analytes. It has been used for the enrichment of herbicides and chlorophenols from water samples prior to analysis by capillary electrophoresis (CE). nih.govuc.edu
Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves the rapid injection of a mixture containing an extraction solvent (e.g., this compound) and a disperser solvent (e.g., acetonitrile) into an aqueous sample. ajol.infonih.gov A cloudy solution forms, allowing for a large surface area for extraction and rapid mass transfer. The extraction solvent is then collected by centrifugation for analysis. This technique has been combined with GC-MS for the analysis of various organic pollutants. ajol.info
The table below summarizes these advanced analytical methods.
Table 2: Advanced Analytical Methods for Trace Analysis of this compound
| Method | Description | Detection Technique | Application/Matrix | Reference |
|---|---|---|---|---|
| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Uses a porous hollow fiber with immobilized this compound to extract and concentrate analytes from an aqueous sample into a small volume acceptor phase. | HPLC-UV, HPLC-MS/MS, CE-MS | Wastewater, stream water, atmospheric particle extracts. | sigmaaldrich.comresearchgate.netnih.govnih.gov |
| Supported Liquid Membrane (SLM) Extraction | A flat porous membrane impregnated with this compound separates the sample from an acceptor phase, enabling selective extraction and preconcentration. | CE, HPLC | Natural waters, food samples. | uc.educhromatographyonline.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of a disperser solvent and an extraction solvent (like this compound) is injected into the sample, creating an emulsion for rapid extraction. | GC-MS | Environmental waters, food extracts. | ajol.infonih.gov |
Compound List
Future Directions and Emerging Research Avenues for Dihexyl Ether
Sustainable Production and Green Chemistry Principles
A significant shift in the chemical industry involves the adoption of green chemistry principles to minimize environmental impact. For dihexyl ether, this translates into a focus on renewable starting materials and the use of eco-friendly catalytic processes. The goal is to develop pathways that are not only sustainable but also economically competitive with traditional petroleum-based methods.
The transition from fossil fuels to renewable feedstocks is a cornerstone of future chemical production. Biomass, a readily available and carbon-neutral resource, presents a promising origin for the synthesis of this compound. researchgate.netwisc.eduacs.org The primary route involves the conversion of biomass into platform molecules, such as 1-hexanol (B41254), which can then be dehydrated to form this compound. wisc.edugoogle.com
Lignocellulosic biomass, which includes agricultural and forestry waste, is a particularly attractive feedstock as it does not compete with food crops. researchgate.net Through various chemical and biological conversion processes, lignocellulose can be broken down into sugars and other intermediates that are further upgraded to alcohols like 1-hexanol. wisc.edu Research has demonstrated the feasibility of dehydrating 1-hexanol derived from biomass to produce a mixture of 1-hexene (B165129) and this compound. wisc.edugoogle.com
Another avenue involves levulinic acid, a platform chemical obtainable from lignocellulosic biomass. researchgate.net During the synthesis of hexyl levulinate (a potential biofuel) from levulinic acid and 1-hexanol, this compound is often formed as a side product through the self-condensation of 1-hexanol. researchgate.net While often considered an undesired side product in this specific reaction, its formation highlights a viable synthesis route from a bio-derived platform chemical. researchgate.net Optimizing reaction conditions could potentially favor ether production if desired.
The use of synthesis gas (a mixture of carbon monoxide and hydrogen) derived from biomass, CO2, or recycled plastics also represents a flexible platform for producing a range of alcohols, including 1-butanol, which can be elongated in subsequent catalytic steps. acs.org This approach allows for the selective construction of longer carbon chains, providing a pathway to renewable 1-hexanol for ether synthesis. acs.org
The choice of catalyst is critical in developing sustainable etherification processes. The focus is on replacing traditional corrosive and hazardous liquid acids with solid, reusable, and environmentally benign catalysts. researchgate.net These solid acid catalysts offer advantages in terms of separation, reduced waste, and potential for continuous operation. researchgate.net
Researchers have identified several promising classes of solid acid catalysts for the etherification of long-chain alcohols. Tungstated zirconia, for instance, has been shown to be a selective and green solid acid catalyst for the direct, liquid-phase etherification of primary alcohols, including the conversion of 1-hexanol to di-n-hexyl ether with high selectivity. researchgate.net Other heterogeneous catalysts explored for alcohol dehydration include H-ZSM-5, SiO2/Al2O3, and γ-Al2O3. wisc.edu While some of these catalysts may favor olefin production, understanding their selectivity is key to controlling the desired product distribution. wisc.edu For example, γ-Al2O3 showed high carbon selectivity towards this compound (60%) during the dehydration of 1-hexanol under certain conditions. wisc.edu
Acidic ion-exchange resins are another class of catalysts that perform well at the relatively low temperatures required to suppress the formation of unwanted alkene byproducts. rsc.org Furthermore, the development of catalytic strategies for producing ethers directly from CO2, H2, and alcohols is a highly attractive green alternative, moving beyond biomass to utilize captured carbon as a feedstock. csic.es
The development of novel catalyst systems is an active area of research. For example, tetranuclear zinc clusters have been studied as highly efficient and environmentally friendly catalysts for reactions like transesterification, demonstrating the potential of advanced metal-organic frameworks in green catalysis. jst.go.jp These efforts align with the broader goal of designing atom-economical and environmentally sound chemical processes. jst.go.jp
Novel Applications and Functionalization of this compound
While this compound has established uses as a solvent and in extraction processes, future research is geared towards unlocking its potential in higher-value, specialized applications. chemicalbook.comfishersci.ca This often involves the chemical modification, or functionalization, of the this compound molecule or the use of dihexyl-substituted building blocks to create new materials with unique properties.
A promising area is in the field of organic electronics. Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, which contain dihexyl groups for solubility and processability, have been synthesized and investigated for their potential use as blue light-emitting materials in organic light-emitting diodes (OLEDs). researchgate.net Similarly, functionalized BINOL this compound has been used as a precursor to create diboronic acids, which are then converted into polymers for LED applications. acs.org The dihexyl groups are critical for ensuring the solubility of these advanced materials, enabling their processing from solution for device fabrication. researchgate.net
This compound also continues to find novel uses in advanced analytical techniques that prioritize sustainability. It has been employed as a supported liquid membrane in hollow-fiber liquid-phase microextraction for the determination of nitrophenolic compounds and cadmium in environmental samples. chemicalbook.commdpi.com This application aligns with the principles of green analytical chemistry by minimizing solvent usage. mdpi.comresearchgate.net
The functionalization of aromatic backbones with dihexyl groups is a key strategy in the synthesis of organic semiconductors. For example, 3,3′-dihexyl-2,2′-bithiophene is a building block used in the creation of donor-acceptor copolymers for organic electronics. rsc.org The alkyl side chains, such as dihexyl, are crucial for influencing the material's solubility, morphology, and electronic properties.
Integration of Computational and Experimental Approaches in Ether Research
The synergy between computational modeling and experimental work is accelerating the pace of discovery in chemical research. This integrated approach is particularly valuable for understanding complex reaction mechanisms and for the rational design of new catalysts and materials, a trend that is expected to heavily influence future research on ethers.
Computational studies, using tools like density functional theory (DFT), can predict reaction pathways and screen potential catalysts before they are synthesized and tested in the lab. donghunkim.com This saves significant time and resources. For instance, a combined computational and experimental protocol has been successfully used to discover novel bimetallic catalysts by using the electronic density of states (DOS) as a screening descriptor. donghunkim.comresearchgate.net Such a high-throughput screening methodology could be readily applied to discover new, more efficient, and selective catalysts for this compound synthesis.
In the study of ethers as fuel additives, computational modeling is used alongside experimental measurements to understand combustion chemistry. researchgate.net While much of this work has focused on simpler ethers like dimethyl ether, the methodologies are directly transferable to larger molecules like this compound. These studies solve complex conservation equations and chemical kinetic models to predict flame properties and species concentrations, which are then validated by experimental data. researchgate.net This integrated approach provides a deep understanding of reaction kinetics and pathways, which is crucial for optimizing performance and minimizing pollutant formation.
Addressing Challenges in Scalable Production and Industrial Implementation
Translating laboratory discoveries into large-scale industrial processes presents a significant set of challenges. For this compound, future research must address issues of cost, efficiency, reproducibility, and environmental impact to ensure commercial viability, particularly for new, sustainable production routes. rsc.orgnih.gov
One of the primary challenges is the development of robust and long-lasting catalysts that can withstand industrial operating conditions. Catalyst deactivation, regeneration, and cost are critical factors. Furthermore, the separation and purification of this compound from the reaction mixture, especially from byproducts like hexenes or unreacted alcohol, must be efficient and energy-conscious. wisc.edu
The scalability of processes derived from biomass also presents unique challenges. The composition of biomass can be variable, and efficient, cost-effective pretreatment and conversion technologies are essential. wisc.edu Overcoming issues related to the use of organic solvents, the generation of waste, and the need for energy-intensive purification steps is critical for the industrial implementation of green synthesis routes. rsc.orgrsc.org As of 2019, the aggregated production volume of this compound in the U.S. was reported to be 469,694 lbs, indicating a moderate industrial scale that could grow with the development of new applications and more efficient production methods. nih.gov
Q & A
Q. What are the standard methods for synthesizing dihexyl ether in laboratory settings, and how can purity be validated?
- Methodology : this compound is typically synthesized via the Williamson ether synthesis, where hexanol reacts with a deprotonating agent (e.g., sodium hydride) and a hexyl halide. Purification involves fractional distillation to isolate the product from unreacted alcohols or byproducts. Purity validation employs gas chromatography-mass spectrometry (GC-MS) to detect residual solvents and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For instance, the absence of hydroxyl proton peaks (~1–5 ppm) in the <sup>1</sup>H NMR spectrum indicates successful etherification .
Q. How do researchers characterize the solubility and partitioning behavior of this compound in biphasic systems?
- Methodology : Partition coefficients (log P) are determined using shake-flask experiments, where this compound is equilibrated between aqueous and organic phases (e.g., octanol/water). Quantification via high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy measures concentration gradients. For example, data from hexyl alcohol vs. This compound comparisons (e.g., 62.80 vs. 71.05 in specific solvent systems) highlight differences in hydrophobicity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Despite its low volatility compared to smaller ethers (e.g., diethyl ether), this compound requires flammability precautions (e.g., use of spark-free equipment) and adequate ventilation. Personal protective equipment (PPE), including flame-resistant lab coats and chemical splash goggles, is mandatory. Storage in inert atmospheres (argon/nitrogen) minimizes oxidative degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like elimination alcohols?
- Methodology : Byproduct formation (e.g., hexene via elimination) is mitigated by controlling reaction temperature (<100°C) and using non-nucleophilic bases (e.g., potassium carbonate) to reduce side reactions. Catalytic efficiency is evaluated through design of experiments (DoE) , varying parameters like molar ratios and reaction time. Statistical analysis (e.g., ANOVA) identifies optimal conditions .
Q. What strategies resolve discrepancies in partition coefficients of this compound across chromatographic studies?
- Methodology : Variations in reported log P values (e.g., 0.996 vs. 0.993 in different column materials) arise from stationary-phase interactions. Researchers should cross-validate results using multiple chromatographic methods (e.g., reverse-phase vs. normal-phase HPLC) and account for temperature effects via van’t Hoff plots to adjust for thermodynamic inconsistencies .
Q. How can this compound’s stability under catalytic conditions be systematically evaluated for green chemistry applications?
- Methodology : Accelerated stability studies expose the compound to elevated temperatures and catalytic surfaces (e.g., metal oxides). Degradation products are monitored using Fourier-transform infrared spectroscopy (FTIR) and GC-MS . For instance, detecting CO/CO2 via mass spectrometry indicates oxidative breakdown, necessitating inert reaction environments .
Q. What experimental designs effectively isolate this compound’s role in solvent-mediated reaction mechanisms?
- Methodology : Use kinetic isotopic labeling or solvent-swapping experiments to trace ether participation in reaction pathways. For example, replacing this compound with deuterated analogs in SN2 reactions reveals its steric and electronic influence on transition states. Data contradictions (e.g., rate inconsistencies) are addressed by controlling solvent polarity and water content .
Data Management and Reproducibility
Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?
- Methodology : Detailed logs of reaction conditions (e.g., catalyst loading, stirring rates) and raw chromatographic data (e.g., retention times, peak areas) must accompany publications. Open-access platforms like Figshare or Zenodo enable data sharing. For example, discrepancies in phase-loading values (e.g., 31.80 vs. 29.90) require transparency in column temperature and solvent batch details .
Q. What statistical approaches validate the significance of this compound’s thermodynamic properties in mixed-solvent systems?
- Methodology : Multivariate regression models (e.g., linear regression with r > 0.99) correlate solvent strength parameters (e.g., Gibbs free energy of solution) with experimental data. Outliers, such as lower correlation coefficients for this compound (r = 0.996), are investigated via residual analysis to identify measurement errors .
Ethical and Safety Considerations
Q. How do ethical guidelines inform the disposal of this compound in academic research?
- Methodology : Compliance with REACH regulations requires neutralization of reactive residues (e.g., quenching with aqueous acid) before disposal. Waste is categorized based on flammability and toxicity profiles, with documentation aligned to institutional environmental health and safety (EHS) protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
